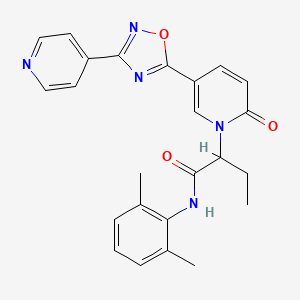
N-(2,6-dimethylphenyl)-2-(2-oxo-5-(3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl)pyridin-1(2H)-yl)butanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2,6-dimethylphenyl)-2-(2-oxo-5-(3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl)pyridin-1(2H)-yl)butanamide is a useful research compound. Its molecular formula is C24H23N5O3 and its molecular weight is 429.48. The purity is usually 95%.
BenchChem offers high-quality N-(2,6-dimethylphenyl)-2-(2-oxo-5-(3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl)pyridin-1(2H)-yl)butanamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2,6-dimethylphenyl)-2-(2-oxo-5-(3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl)pyridin-1(2H)-yl)butanamide including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Biological Potential
- Insecticidal and Antibacterial Potential : The synthesis of pyrimidine-linked pyrazole heterocyclic compounds via microwave irradiative cyclocondensation has been investigated for their insecticidal and antimicrobial activities. These compounds, including variations with 1,3,4-oxadiazole structures, show potential in controlling pests and fighting bacterial infections (Deohate & Palaspagar, 2020).
Optoelectronic Properties
- Molecular Wires and Optoelectronic Properties : Research into pi-extended ethynyl- and butadiynyl-2,5-diphenyl-1,3,4-oxadiazole derivatives has revealed significant optoelectronic properties. These compounds, synthesized in high yields, demonstrate potential in electronic applications due to their stable and tunable redox, structural, and optoelectronic properties (Wang et al., 2006).
Cholinesterase Inhibition for Neurological Disorders
- Acetyl- and Butyrylcholinesterase Inhibition : The synthesis of 5-aryl-1,3,4-oxadiazoles decorated with long alkyl chains has been explored for potential inhibition of acetyl- (AChE) and butyrylcholinesterase (BChE). These enzymes are targets in the treatment of conditions such as dementias and myasthenia gravis. The synthesized compounds have shown moderate dual inhibition and could offer a new avenue for therapeutic development (Pflégr et al., 2022).
Thermal Stability and Environmental Applications
- Thermally Stable Polyimides : New aromatic polyimides and poly(amide-imide) containing 1,3,4-oxadiazole-2-pyridyl pendant groups have been synthesized for their thermal stability and solubility in various solvents. Such materials are promising for high-performance polymers in industrial applications, including environmental remediation through the adsorption of heavy metals from aqueous solutions (Mansoori et al., 2012).
Antimicrobial Activity
- Antimicrobial Evaluation of Heterocycles : The synthesis of new pyrazole, thiophene, thiazole, and 1,3,4-thiadiazole derivatives, including those with pyrimidine and oxadiazole rings, has been explored for antimicrobial applications. These compounds have demonstrated moderate activity against various pathogens, suggesting potential use in developing new antimicrobials (Farag et al., 2009).
Propiedades
IUPAC Name |
N-(2,6-dimethylphenyl)-2-[2-oxo-5-(3-pyridin-4-yl-1,2,4-oxadiazol-5-yl)pyridin-1-yl]butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23N5O3/c1-4-19(23(31)26-21-15(2)6-5-7-16(21)3)29-14-18(8-9-20(29)30)24-27-22(28-32-24)17-10-12-25-13-11-17/h5-14,19H,4H2,1-3H3,(H,26,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHBWZFWJUZZLDF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)NC1=C(C=CC=C1C)C)N2C=C(C=CC2=O)C3=NC(=NO3)C4=CC=NC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,6-dimethylphenyl)-2-(2-oxo-5-(3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl)pyridin-1(2H)-yl)butanamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

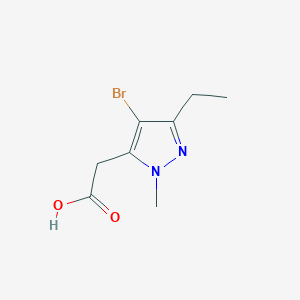
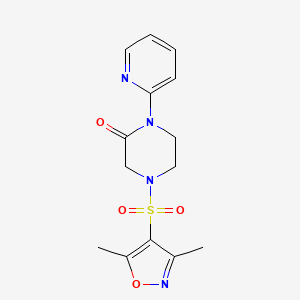
![Isopropyl 5-(4-chlorophenyl)-2-(ethylthio)-7-methyl-4-oxo-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2828272.png)
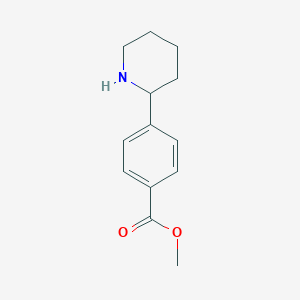
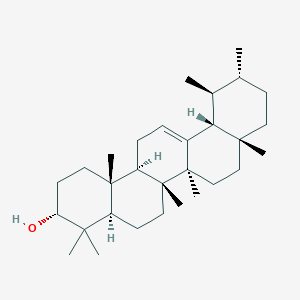
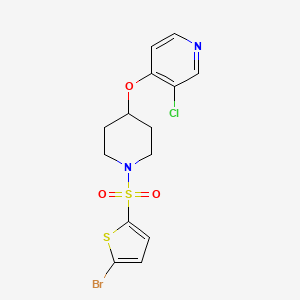
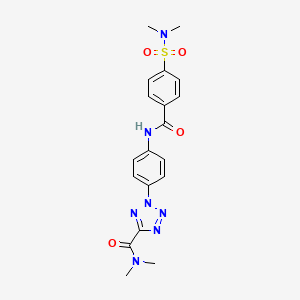

![N-(2-(benzo[d][1,3]dioxol-5-yl)-2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)isobutyramide](/img/structure/B2828282.png)

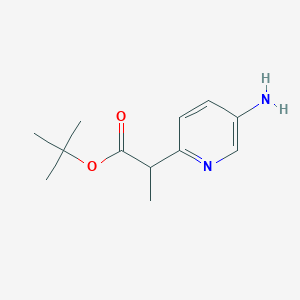
![N-[2-(3,4-dimethylphenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-1,3-benzodioxole-5-carboxamide](/img/structure/B2828285.png)
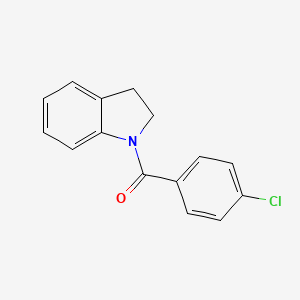
![(E)-methyl 3-(2-(4-bromophenoxy)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-2-cyanoacrylate](/img/structure/B2828290.png)